![molecular formula C17H17N3O3 B5362637 1-[3-(3,4-dimethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5362637.png)
1-[3-(3,4-dimethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3,4-dimethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone, commonly known as DMPP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMPP belongs to the class of pyrazolo[1,5-a]pyrimidines and has a unique chemical structure that makes it a promising candidate for various applications.
作用機序
The mechanism of action of DMPP is not fully understood, but it is believed to act through multiple pathways. DMPP has been shown to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). DMPP has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular response to oxidative stress.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DMPP has also been shown to increase the levels of antioxidative enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, DMPP has been found to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the advantages of DMPP is its relatively simple synthesis method, which makes it readily available for laboratory experiments. DMPP has also been found to have low toxicity in vitro and in vivo, making it a safe compound for research purposes. However, one of the limitations of DMPP is its poor solubility in water, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for research on DMPP. One area of interest is the development of DMPP-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of research is the identification of the specific molecular targets of DMPP and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential of DMPP in combination therapies for cancer treatment.
合成法
The synthesis of DMPP involves a multi-step process that starts with the condensation of 3,4-dimethoxybenzaldehyde and ethyl acetoacetate to form 3-(3,4-dimethoxyphenyl)-1-ethoxycarbonylprop-2-en-1-one. This intermediate is then reacted with methylhydrazine to form 3-(3,4-dimethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone, which is DMPP.
科学的研究の応用
DMPP has been studied extensively for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. DMPP has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[3-(3,4-dimethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-13(11(2)21)8-18-17-14(9-19-20(10)17)12-5-6-15(22-3)16(7-12)23-4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCMWEIVJBDDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C3=CC(=C(C=C3)OC)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5362563.png)
![1,6-dimethyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5362570.png)
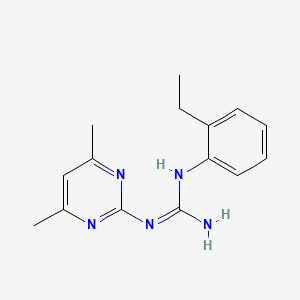
![(3-{5-[(3-ethyl-4-isopropylpiperazin-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5362577.png)
![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B5362584.png)
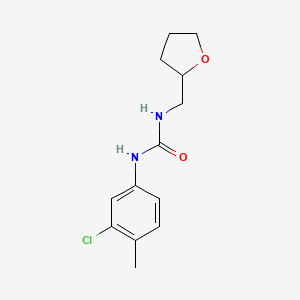
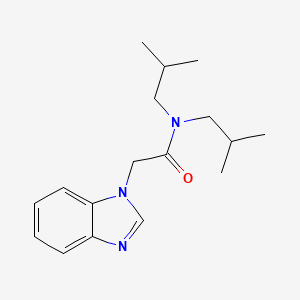
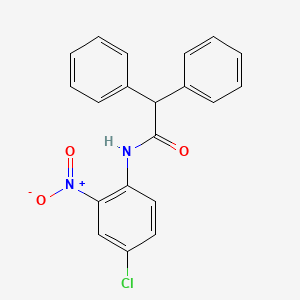
![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5362609.png)
![methyl 3-[(4-isobutyl-2-methyl-3-oxo-1-piperazinyl)methyl]-4-methoxybenzoate](/img/structure/B5362622.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5362632.png)
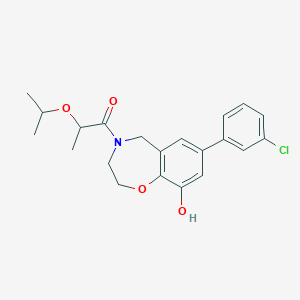
![N-cyclopropyl-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2-piperazinecarboxamide](/img/structure/B5362645.png)
![1,3,7-trimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362648.png)